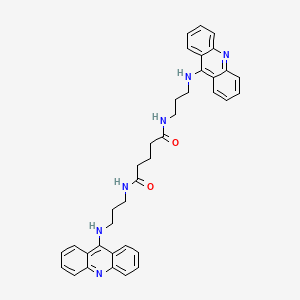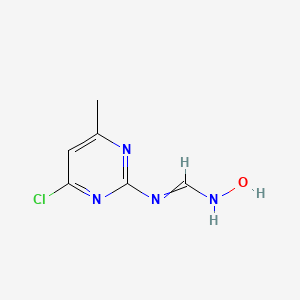
N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a hydroxymethanimidamide group at the 2nd position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide typically involves the reaction of 4-chloro-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 4-chloro-6-methylpyrimidin-2-yl)methanol
Uniqueness
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethanimidamide group, in particular, differentiates it from other similar pyrimidine derivatives and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
108789-58-8 |
|---|---|
Fórmula molecular |
C6H7ClN4O |
Peso molecular |
186.60 g/mol |
Nombre IUPAC |
N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C6H7ClN4O/c1-4-2-5(7)11-6(10-4)8-3-9-12/h2-3,12H,1H3,(H,8,9,10,11) |
Clave InChI |
DZNVAWVSXQHJMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N=CNO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


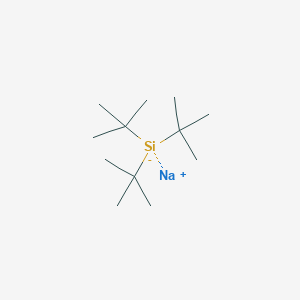

![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)

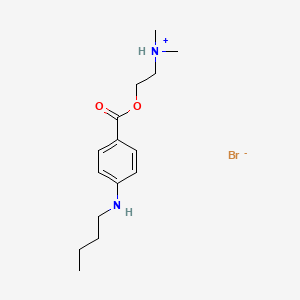
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

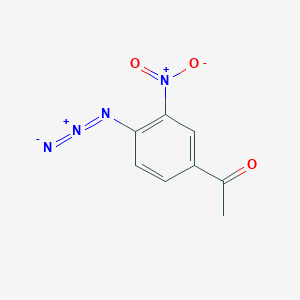


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)

